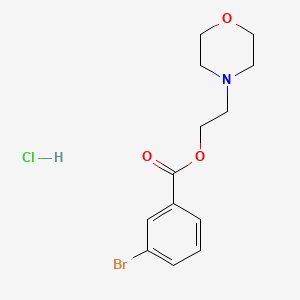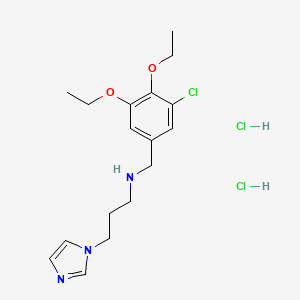
2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride, also known as Ro 20-1724, is a selective inhibitor of cyclic AMP-specific phosphodiesterase (PDE) type 4. It is widely used in scientific research to study the role of PDE4 in various physiological processes.
Mecanismo De Acción
2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride 20-1724 selectively inhibits PDE4 by binding to its catalytic site and preventing the hydrolysis of cyclic AMP. This leads to an increase in the levels of cyclic AMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP in various tissues including the brain, lungs, and immune cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce airway hyperresponsiveness in animal models of asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride 20-1724 in lab experiments is its high selectivity for PDE4. This allows researchers to specifically target the PDE4 pathway without affecting other pathways. However, one limitation of using this compound 20-1724 is its relatively low potency compared to other PDE4 inhibitors such as rolipram.
Direcciones Futuras
There are several future directions for research on 2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride 20-1724. One area of interest is the role of PDE4 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective PDE4 inhibitors for use in clinical settings. Additionally, the use of this compound 20-1724 in combination with other drugs for the treatment of various diseases is an area of active research.
Métodos De Síntesis
The synthesis of 2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride 20-1724 involves the reaction of 3-bromobenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with hydrochloric acid to yield the final product in the form of a white crystalline powder.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride 20-1724 has been extensively used in scientific research to investigate the role of PDE4 in various physiological processes such as inflammation, asthma, depression, and memory function. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to improve memory function by increasing the levels of cyclic AMP in the hippocampus.
Propiedades
IUPAC Name |
2-morpholin-4-ylethyl 3-bromobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3.ClH/c14-12-3-1-2-11(10-12)13(16)18-9-6-15-4-7-17-8-5-15;/h1-3,10H,4-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXRJHZGBVQLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,2S*,4R*)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6105440.png)
![2-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105443.png)

![2-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6105469.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6105477.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B6105483.png)

![methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6105490.png)
![3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B6105492.png)


![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6105524.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6105541.png)